
Phosphonic acid, ethylthiomethyl-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ethylthiomethyl-, dibutyl ester is an organophosphorus compound with the molecular formula C10H23O3PS It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by ethylthiomethyl and dibutyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, ethylthiomethyl-, dibutyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction typically requires heating and can be catalyzed by various agents .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphine oxide with an alkyl halide in the presence of a catalyst . This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ethylthiomethyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, ethylthiomethyl-, dibutyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, ethylthiomethyl-, dibutyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, butyl-, dibutyl ester
- Phosphonic acid, methyl-, dibutyl ester
- Phosphonic acid, ethyl-, dibutyl ester
Uniqueness
Phosphonic acid, ethylthiomethyl-, dibutyl ester is unique due to the presence of the ethylthiomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable .
Propriétés
Numéro CAS |
74038-42-9 |
|---|---|
Formule moléculaire |
C11H25O3PS |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
1-[butoxy(ethylsulfanylmethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3PS/c1-4-7-9-13-15(12,11-16-6-3)14-10-8-5-2/h4-11H2,1-3H3 |
Clé InChI |
VTHBDGDHZUFKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CSCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
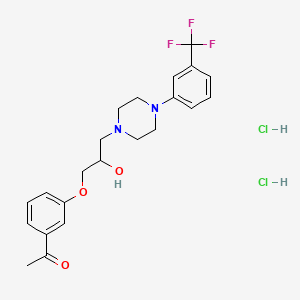





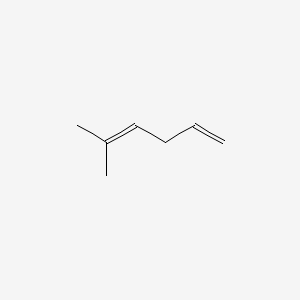

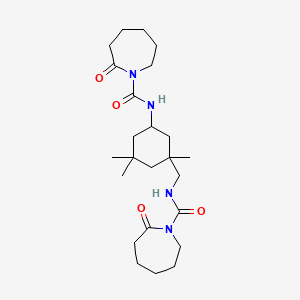
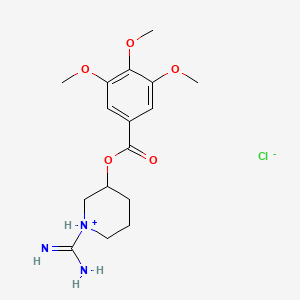
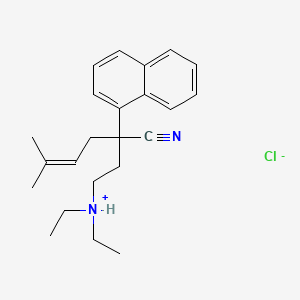
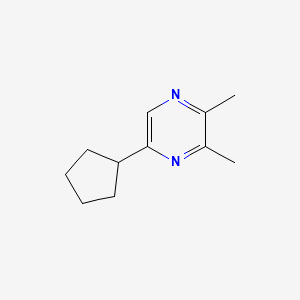
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)
